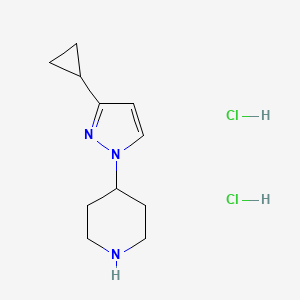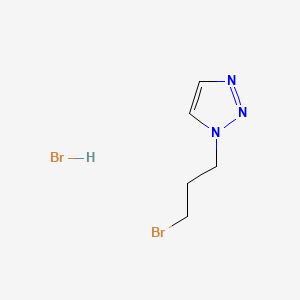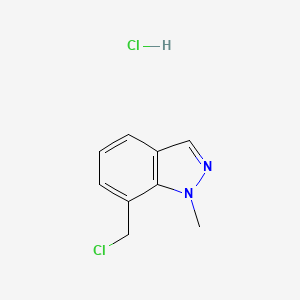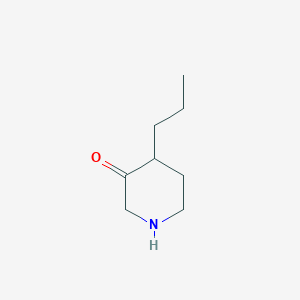![molecular formula C19H32N2O6 B13460222 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate is a complex organic compound belonging to the class of pyrrolopyrroles. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a pyrrole ring fused with a pyrrolidine ring, which is further substituted with tert-butyl and ethyl groups, making it a highly sterically hindered molecule.
Preparation Methods
The synthesis of 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of tert-leucine and 2,2-dimethylpentan-3-one with dimethyl fumarate, followed by subsequent cyclization and functional group modifications . Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using catalysts and advanced purification techniques.
Chemical Reactions Analysis
2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s steric hindrance due to the tert-butyl groups can influence its reactivity. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry and materials science Its unique structure makes it a valuable candidate for studying steric effects in organic reactionsIn materials science, derivatives of this compound could be explored for their electronic properties and potential use in organic electronics .
Mechanism of Action
The mechanism of action of 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate involves its interaction with molecular targets through its functional groups. The compound’s steric hindrance can affect its binding affinity and specificity towards certain enzymes or receptors. The pathways involved in its action are likely related to its ability to undergo redox reactions and form stable intermediates .
Comparison with Similar Compounds
Similar compounds to 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate include other pyrrolopyrrole derivatives such as 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl and various pyrrolopyrazine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of steric hindrance and electronic properties .
Properties
Molecular Formula |
C19H32N2O6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-O,5-O-ditert-butyl 3a-O-ethyl 3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
InChI |
InChI=1S/C19H32N2O6/c1-8-25-14(22)19-11-20(15(23)26-17(2,3)4)9-13(19)10-21(12-19)16(24)27-18(5,6)7/h13H,8-12H2,1-7H3 |
InChI Key |
QTBYZBKOXUZAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)




![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)



